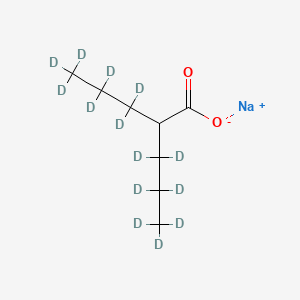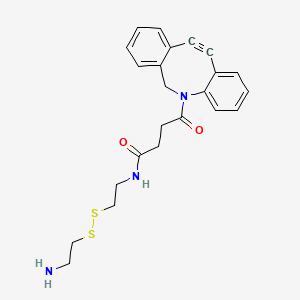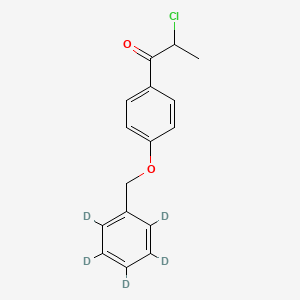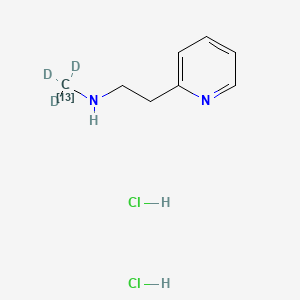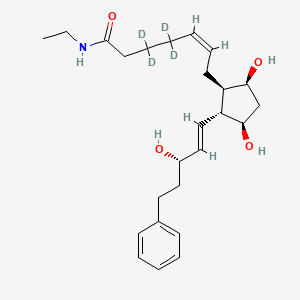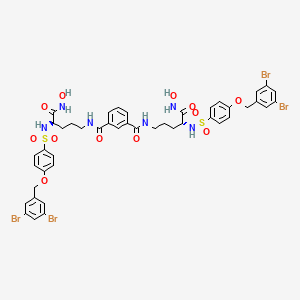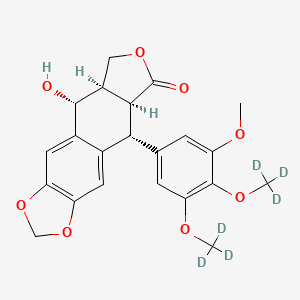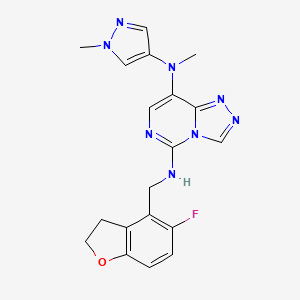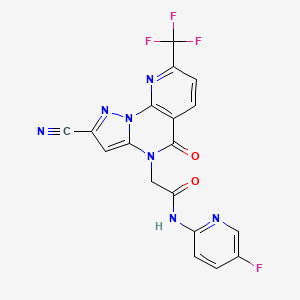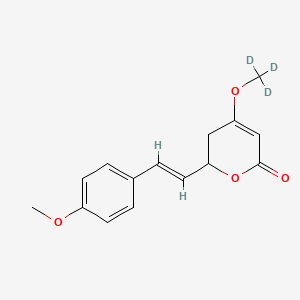
5,6-Dihydroyangonin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroyangonin-d3 involves the incorporation of deuterium atoms into the 5,6-Dihydroyangonin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterium incorporation process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydroyangonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyranone moiety, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Applications De Recherche Scientifique
5,6-Dihydroyangonin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of kavalactones and their derivatives.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter systems and its potential use in treating anxiety and other neurological disorders.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroyangonin-d3 involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a potential candidate for treating anxiety and related disorders . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Yangonin: A parent compound of 5,6-Dihydroyangonin-d3, known for its psychoactive properties and potential therapeutic effects.
Methysticin: Another kavalactone with similar structural features and biological activities.
Dihydromethysticin: A reduced form of methysticin with distinct pharmacological properties.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research for studying the metabolism and biological effects of kavalactones .
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+/i2D3 |
Clé InChI |
AYXCIWVJOBQVFH-VOLOUVRFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



